

4-Fluoro-3-methylbenzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzoic acid

Cat. No.: B1295921

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **4-Fluoro-3-methylbenzoic Acid**

Introduction

4-Fluoro-3-methylbenzoic acid (CAS No: 403-15-6) is an aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique reactivity and solubility characteristics.^[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and logical workflows for characterization, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Core Physical Properties

The quantitative physical properties of **4-Fluoro-3-methylbenzoic acid** are summarized in the table below. These values are crucial for handling, storage, reaction setup, and process optimization.

Property	Value	Source(s)
CAS Number	403-15-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ FO ₂	[1] [3] [5] [6]
Molecular Weight	154.14 g/mol	[1] [3] [5] [6]
Appearance	White to off-white crystalline powder	[1] [5]
Melting Point	164 - 169 °C	[1] [2] [4] [5]
Boiling Point	~266.3 °C (Predicted)	
Density	~1.258 g/cm ³ (Predicted)	
Acidity (pKa)	~4.21 (Predicted)	
Purity	Typically ≥97%	[1] [2] [5]

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[\[7\]](#)[\[8\]](#) Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[\[7\]](#)

Methodology: Capillary Method

- Sample Preparation: A small amount of dry, finely powdered **4-Fluoro-3-methylbenzoic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[\[9\]](#)[\[10\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[\[7\]](#)[\[9\]](#)

- Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the approximate melting point is approached.[7]
- Observation and Recording: The temperature at which the solid first begins to liquefy (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[10] The melting point is reported as the range t1-t2.[7]

Boiling Point Determination

While the boiling point for this compound is typically predicted due to its high value, experimental determination for similar organic compounds can be performed.

Methodology: Thiele Tube / Siwoloboff Method

- Sample Preparation: A small quantity (a few drops) of the liquid compound is placed in a small-diameter test tube (fusion tube).[11][12]
- Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample. The fusion tube is then attached to a thermometer and placed in a heating bath (Thiele tube).[11]
- Heating: The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[11]
- Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped. The liquid begins to cool and will eventually re-enter the capillary tube. The temperature at which the liquid enters the capillary is recorded as the boiling point.[11]

Solubility Assessment

Solubility provides insights into the polarity and functional groups of a molecule.[13][14] The rule of "like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[13]

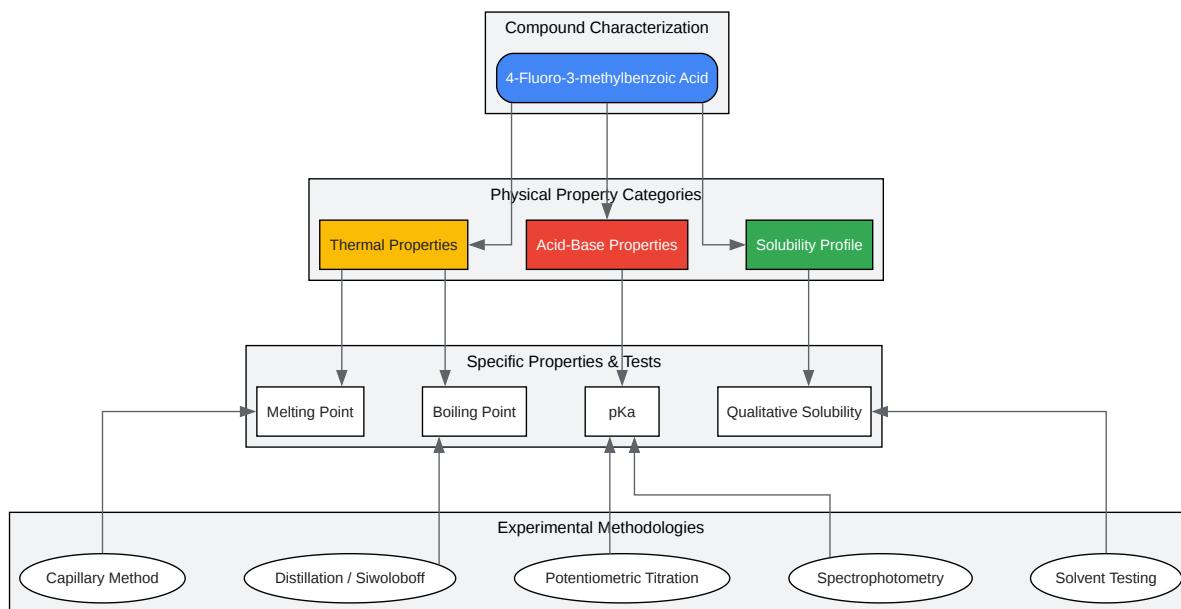
Methodology: Qualitative Solubility Testing

- Preparation: A small, measured amount of **4-Fluoro-3-methylbenzoic acid** (e.g., 25 mg) is placed into a series of small test tubes.[15]
- Solvent Addition: A measured volume of a solvent (e.g., 0.75 mL) is added to a test tube in small portions.[15] The tube is shaken vigorously after each addition.[15]
- Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is classified as insoluble.
- Systematic Testing: This process is repeated with a range of solvents to create a solubility profile. A typical sequence includes:
 - Water (H_2O)
 - 5% Sodium Hydroxide (NaOH)
 - 5% Sodium Bicarbonate (NaHCO_3)
 - 5% Hydrochloric Acid (HCl)
 - Organic solvents like diethyl ether or hexane.[15][16] Solubility in aqueous base (NaOH , NaHCO_3) indicates an acidic functional group, which is expected for a carboxylic acid.[15]

pKa Determination

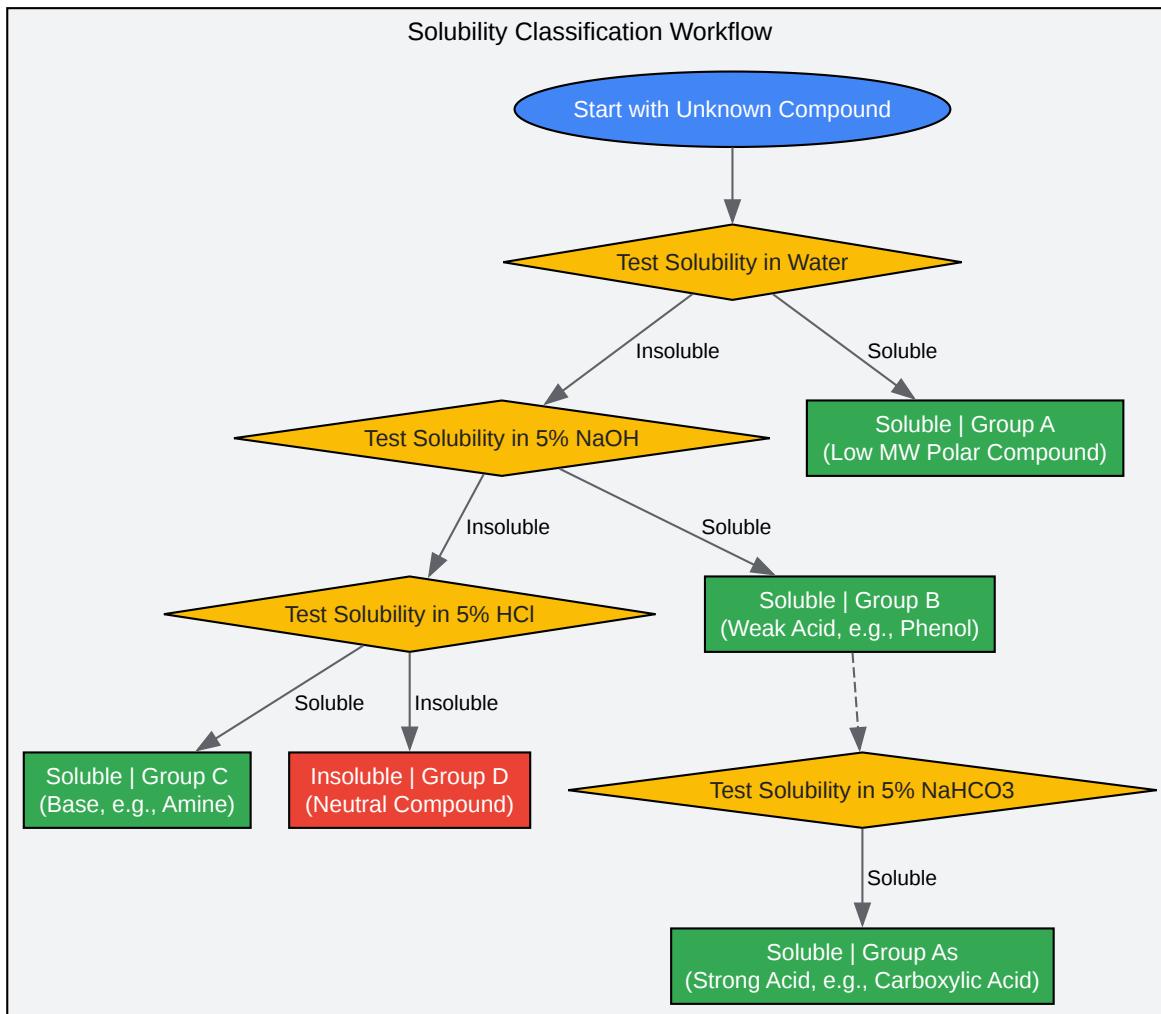
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.

Methodology: Potentiometric Titration


- Solution Preparation: A precise mass of **4-Fluoro-3-methylbenzoic acid** is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration.
- Titration: The solution is titrated with a standardized strong base (e.g., NaOH), added in small, known increments.[17]

- pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[17]
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, specifically the pH at which half of the acid has been neutralized.[17][18]

Alternative Method: Spectrophotometry This method relies on the principle that the protonated (HA) and deprotonated (A^-) forms of the acid have different UV-Vis absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of [HA] to $[A^-]$ can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[17][18]


Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of **4-Fluoro-3-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Solubility-Based Classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-3-methylbenzoic acid 97 403-15-6 [sigmaaldrich.com]
- 3. 4-fluoro-3-methylbenzoic acid [stenutz.eu]
- 4. 4-FLUORO-3-METHYLBENZOIC ACID | 403-15-6 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. athabascau.ca [athabascau.ca]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluoro-3-methylbenzoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295921#4-fluoro-3-methylbenzoic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com